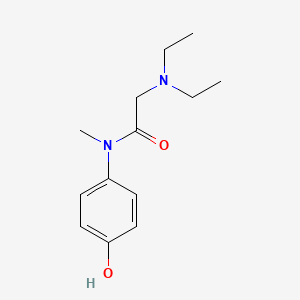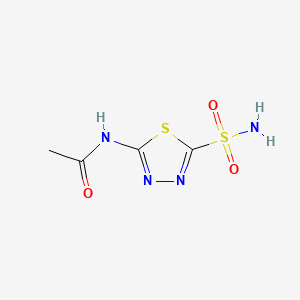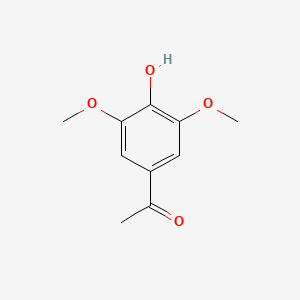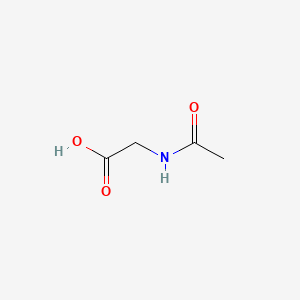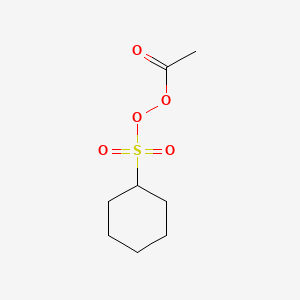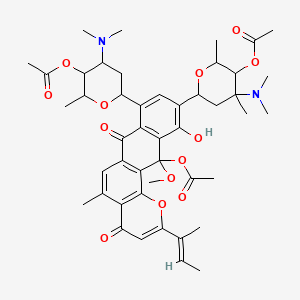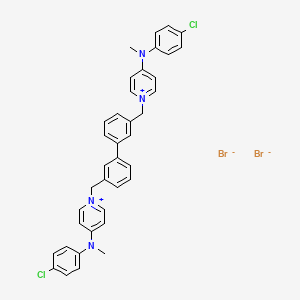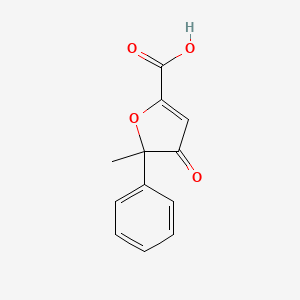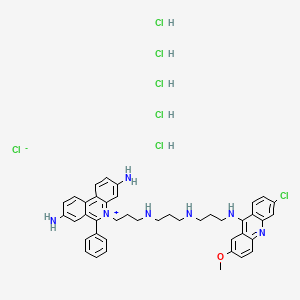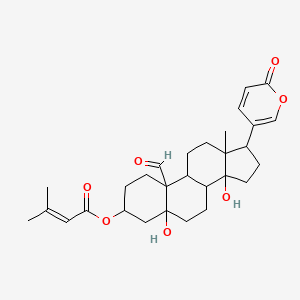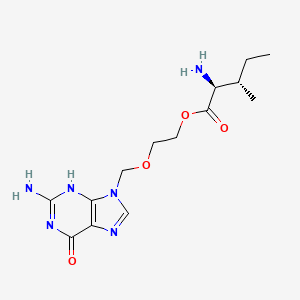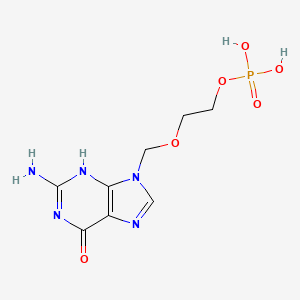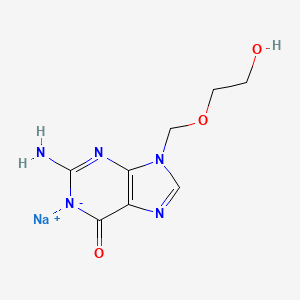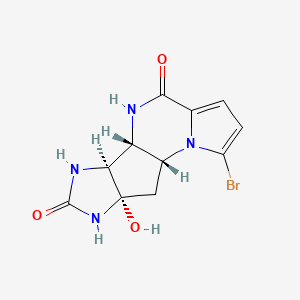
Agelastatin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agelastatin D is a biochemical that may act as a potent modulator for cancer invasion and metastasis.
Applications De Recherche Scientifique
Chemical Synthesis and Therapeutic Use
Agelastatins, including Agelastatin D, are part of a family of tetracyclic alkaloids isolated from marine sponges. Their chemical synthesis and therapeutic uses, particularly against hematologic malignancies, have been explored. A novel biomimetic cyclization of a tricyclic precursor has been developed to streamline scalable access to agelastatins and their analogues, facilitating research for therapeutic use against cancers (Yoshimitsu & Tun, 2017).
Anticancer Activity
Agelastatin D, along with other agelastatins, has been synthesized and evaluated for anticancer activity. These compounds, particularly Agelastatin A and Agelastatin D, have shown significant potency against various blood cancer cell lines and induce dose-dependent apoptosis (Han et al., 2013).
Total Synthesis
The total synthesis of agelastatins, including Agelastatin D, has been a focus of scientific research due to their complex structure and significant biological activity. Various research groups have developed synthetic routes to assemble these densely functionalized and compact structures (Dong, 2010).
Central Nervous System Penetration
Studies have explored the pharmacokinetics of Agelastatin A in the central nervous system, which could be relevant for Agelastatin D as well. CNS penetration of such compounds is a critical factor for their potential use against brain tumors (Li et al., 2012).
Inhibition of Osteopontin-Mediated Actions
Agelastatin A, and potentially Agelastatin D, have been found to inhibit osteopontin-mediated adhesion, invasion, and colony formation in cancer cell lines. This suggests a role in suppressing malignant transformation and metastasis, which could be significant for therapeutic applications (Mason et al., 2008).
Duchenne Muscular Dystrophy
Agelastatin A, a related compound, has shown potential in preventing muscle damage in a mouse model of Duchenne Muscular Dystrophy (DMD). This suggests that Agelastatin D could also have applications in muscular dystrophy, particularly through the downregulation of osteopontin (OPN) (Feng et al., 2021).
Propriétés
Numéro CAS |
201338-45-6 |
|---|---|
Nom du produit |
Agelastatin D |
Formule moléculaire |
C11H11BrN4O3 |
Poids moléculaire |
327.13 g/mol |
Nom IUPAC |
(1R,9S,10S,14S)-3-bromo-14-hydroxy-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione |
InChI |
InChI=1S/C11H11BrN4O3/c12-6-2-1-4-9(17)13-7-5(16(4)6)3-11(19)8(7)14-10(18)15-11/h1-2,5,7-8,19H,3H2,(H,13,17)(H2,14,15,18)/t5-,7-,8+,11+/m1/s1 |
Clé InChI |
AMKORUFKJJIBRU-GIDNPQMSSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]3[C@@]1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |
SMILES |
C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |
SMILES canonique |
C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |
Apparence |
Solid powder |
Autres numéros CAS |
201338-45-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Agelastatin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



